(S)-tert-Butyl morpholine-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl morpholine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)7-6-12-5-4-10-7/h7,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJBNPAWSNUZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1COCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for S Tert Butyl Morpholine 3 Carboxylate and Its Enantiomers/analogues
Stereoselective Synthesis of Morpholine-3-carboxylate Frameworks
The precise control of stereochemistry is paramount in the synthesis of chiral morpholines. Methodologies are broadly categorized by the strategy used to install the chiral centers, either through asymmetric catalysis on prochiral substrates, the use of starting materials from the chiral pool, or by directing the stereochemical outcome of cyclization reactions in substituted systems.
Asymmetric Construction of the Morpholine (B109124) Ring
Asymmetric catalysis offers an efficient route to chiral morpholines by creating stereocenters during the synthetic sequence. A notable strategy involves a one-pot, tandem reaction combining hydroamination and asymmetric transfer hydrogenation (ATH). organic-chemistry.org This method allows for the practical and efficient enantioselective synthesis of 3-substituted morpholines from readily available aminoalkyne substrates. organic-chemistry.org The process first utilizes a titanium catalyst for the hydroamination of the aminoalkyne to form a cyclic imine intermediate. This is followed by an in-situ asymmetric transfer hydrogenation using a well-defined ruthenium catalyst, such as the Noyori-Ikariya catalyst, to yield the final chiral morpholine with high enantiomeric excess (ee). organic-chemistry.org Mechanistic studies have highlighted that hydrogen-bonding interactions between the oxygen atom of the substrate and the catalyst's ligand are critical for achieving high levels of enantioselectivity. organic-chemistry.org
Another powerful technique is the asymmetric hydrogenation of dehydromorpholine precursors. nih.govrsc.org While much of the research has focused on the synthesis of 2-substituted morpholines, the principles are foundational for asymmetric synthesis of the ring system. nih.govrsc.orgrsc.org These hydrogenations often employ rhodium complexes with chiral bisphosphine ligands that possess a large bite angle, which has proven effective for achieving high yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.org The challenge in these reactions often lies in the reactivity of the dehydromorpholine substrates. nih.govrsc.org
| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Aminoalkyne | 1. Ti(NMe2)4 (Hydroamination) 2. [(S,S)-Ts-DPEN]RuCl (ATH) | 3-Substituted Morpholine | High | >95 |
Chiral Pool Approaches to (S)-tert-Butyl Morpholine-3-carboxylate
The chiral pool provides a reliable and often straightforward pathway to enantiomerically pure compounds by utilizing naturally occurring chiral molecules as starting materials. For the synthesis of this compound, amino acids are ideal precursors. A polymer-supported synthesis has been developed using immobilized Fmoc-Ser(tBu)-OH as the starting material. nih.govresearchgate.net In this solid-phase approach, the serine derivative is N-alkylated and N-sulfonylated or acylated on the resin. Subsequent cleavage from the polymer support using trifluoroacetic acid (TFA) yields the target 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives. nih.govresearchgate.net The inclusion of a reducing agent like triethylsilane in the cleavage cocktail facilitates the stereoselective formation of the final morpholine-3-carboxylic acid. nih.govresearchgate.net This method is advantageous as it allows for the construction of diverse libraries of morpholine derivatives.
Other chiral pool starting materials, such as (S)-epichlorohydrin, have also been employed in the enantioselective synthesis of morpholine derivatives, including (S)-N-Boc-morpholine-2-carboxylic acid, demonstrating the versatility of this approach. researchgate.net
| Chiral Starting Material (Immobilized) | Key Steps | Product Type | Stereochemistry Source |
|---|---|---|---|
| Fmoc-Ser(tBu)-OH | 1. Solid-phase N-alkylation/acylation 2. TFA/TES cleavage | Morpholine-3-carboxylic acid | L-Serine |
| Fmoc-Thr(tBu)-OH | 1. Solid-phase N-alkylation/acylation 2. TFA/TES cleavage | 5-Methyl-morpholine-3-carboxylic acid | L-Threonine |
Diastereoselective and Diastereoconvergent Strategies for Substituted Morpholines
For morpholines with multiple stereocenters, diastereoselective synthesis is critical. Several powerful methods have been developed to control the relative stereochemistry of substituents on the morpholine ring.
One notable one-pot method involves a sequential palladium(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an iron(III)-catalyzed heterocyclization. acs.orgnih.govorganic-chemistry.org This strategy provides access to a wide range of di- and trisubstituted morpholines with good to excellent yields and high diastereoselectivity. acs.orgnih.gov Another approach utilizes iron(III) catalysis to achieve the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from amino ethers or hydroxy amines that contain an allylic alcohol. thieme-connect.com
More recently, photocatalysis has emerged as a powerful tool. A diastereoselective annulation strategy using a visible-light-activated photocatalyst in combination with a Lewis acid and a Brønsted acid enables the direct synthesis of morpholines from readily available starting materials. nih.govacs.org This method is highly modular and provides access to complex substitution patterns, generating trans-morpholine products with high diastereomeric ratios (>20:1 dr). acs.org
Diastereoconvergent syntheses have also been reported, where a mixture of diastereomers in the starting material is converted into a single diastereomeric product. This has been observed in photoredox radical processes for the synthesis of morpholine congeners, where the stereochemical outcome is driven by the avoidance of steric strain (pseudo A1,3 strain) and by stereoelectronic effects like the anomeric effect. nih.gov
| Method | Catalyst/Reagents | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Sequential Catalysis | Pd(0) and Fe(III) | Vinyloxiranes, Amino-alcohols | One-pot, high diastereoselectivity for various substitution patterns. | acs.org, nih.gov |
| Photocatalytic Annulation | Photocatalyst, Lewis Acid, Brønsted Acid | Imines, Alcohols | Visible-light mediated, high dr (>20:1), broad functional group tolerance. | nih.gov, acs.org |
| Iron Catalysis | FeCl3 | Amino allylic alcohols | Forms cis-disubstituted morpholines as major products via thermodynamic control. | thieme-connect.com |
Novel Cyclization and Ring-Forming Reactions for Morpholine-3-carboxylates
The formation of the heterocyclic ring is the key step in morpholine synthesis. Innovative cyclization and cascade reactions provide efficient and atom-economical routes to the morpholine core.
Electrophile-Induced Cyclization Processes
Electrophile-induced cyclization is a classic yet effective method for constructing heterocyclic rings. In the context of morpholine synthesis, this strategy has been successfully applied to optically pure N-allyl-β-aminoalcohols. banglajol.info The reaction is initiated by an electrophile, such as bromine (Br₂), which activates the allyl double bond and triggers an intramolecular nucleophilic attack by the hydroxyl group. This process leads to the formation of chiral bromomethyl-substituted morpholines. banglajol.info The diastereoselectivity of the reaction can be influenced by reaction time and quenching conditions. For instance, short reaction times can lead to a single diastereomer, while longer times may result in a mixture. banglajol.info
| Substrate | Electrophile | Product | Key Observation |
|---|---|---|---|
| (S)-N-allyl-β-aminoalcohol | Br2 in Dichloromethane | (2R, 5S)-2-(Bromomethyl)morpholine derivative | 100% de at 60% conversion (5 min) |
| (R)-N-allyl-β-aminoalcohol | Br2 in Dichloromethane | (2S, 5R)-2-(Bromomethyl)morpholine derivative | Diastereomeric ratio depends on reaction time. |
Ring Opening/Closing Cascade Reactions for Morpholine Core Synthesis
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecules. The ring opening of strained heterocycles followed by an intramolecular ring-closing step is a powerful strategy for morpholine synthesis.
One such method begins with 2-tosyl-1,2-oxazetidine, a strained four-membered ring. acs.orgnih.gov In the presence of a base, this heterocycle reacts with α-formyl carboxylates in a cascade sequence. acs.orgnih.gov The reaction involves the ring opening of the oxazetidine, which is followed by a spontaneous intramolecular ring closure to deliver a morpholine hemiaminal. acs.org This intermediate can be further elaborated to construct a variety of conformationally rigid 2- and 3-substituted morpholines. acs.orgnih.gov
A similar strategy involves the SN2-type ring opening of activated aziridines with haloalcohols in the presence of a Lewis acid. nih.gov The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular cyclization to furnish the substituted morpholine ring with high regio- and stereoselectivity. nih.gov These cascade methodologies are highly valued for their efficiency and ability to rapidly build molecular complexity from simple precursors.
| Strained Precursor | Reagent | Intermediate | Product | Reference |
|---|---|---|---|---|
| 2-Tosyl-1,2-oxazetidine | α-Formyl carboxylate, Base (K2CO3) | Ring-opened adduct | Morpholine hemiaminal | acs.org, nih.gov |
| Activated Aziridine | Haloalcohol, Lewis Acid, Base | Haloalkoxy amine | Substituted Morpholine | nih.gov |
Multicomponent Reaction Approaches to Diversified Morpholine Derivatives
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. This approach is highly efficient for generating chemical diversity, a key aspect of modern drug discovery. For the synthesis of morpholine derivatives, which are analogues of this compound, MCRs offer a streamlined path to a wide array of substituted scaffolds. nih.govacs.orgacs.org
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly notable for their broad applicability and tolerance of various functional groups. nih.govnih.govresearchgate.net The Ugi four-component reaction (U-4CR), for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.govresearchgate.net This primary product can then undergo further chemical changes, known as post-transformation modifications, to form various heterocyclic structures, including morpholines. researchgate.netnu.edu.kz One strategy involves a post-Ugi intramolecular cyclization, where a linear adduct created by the Ugi reaction is induced to form the morpholine ring. nu.edu.kz For example, an Ugi adduct containing a hydroxyl group can be cyclized using a phosphine (B1218219) catalyst to yield a morpholin-3-one (B89469) derivative. researchgate.net
Similarly, the Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. nih.govresearchgate.net This intermediate can also be a precursor for morpholine synthesis. While controlling the stereochemistry of these reactions can be challenging, they provide rapid access to libraries of morpholine analogues. researchgate.netresearchgate.net By systematically varying each of the initial components, chemists can fine-tune the properties of the final molecule, which is invaluable for structure-activity relationship (SAR) studies in the development of new therapeutic agents.
Another MCR approach involves the reaction of epichlorohydrin, N-bromosuccinimide, nosyl amide, and an olefin to efficiently produce 2,2,6-trisubstituted morpholines. nih.govacs.orgacs.orgfigshare.com The resulting products conveniently contain chloride handles, which allow for further chemical modification. nih.govacs.orgacs.org
Emerging Technologies in this compound Synthesis
The production of enantiomerically pure compounds like this compound is increasingly benefiting from technological advancements that enhance efficiency, safety, and scalability.
Continuous flow chemistry is a paradigm shift from traditional batch production methods. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for a steady production of the target molecule. azolifesciences.com This technology offers significant advantages for synthesizing chiral intermediates like this compound. acs.orgrsc.org
The key benefits of flow chemistry stem from the use of microreactors, which have a high surface-area-to-volume ratio. mdpi.comfrontiersin.org This characteristic allows for superior control over reaction parameters such as temperature and mixing, leading to improved reaction rates, yields, and selectivity. frontiersin.orgunito.it For reactions that are highly exothermic or involve unstable intermediates, flow chemistry provides a much safer operating environment compared to large-scale batch reactors. azolifesciences.comfrontiersin.org
Furthermore, scaling up a reaction in a flow system, often termed "scaling out," can be as simple as running the system for a longer duration or adding more reactors in parallel. rsc.org This avoids the complex re-optimization often required when moving from a laboratory-scale batch reactor to industrial production. The integration of purification steps and in-line analytical techniques can lead to fully automated and highly efficient manufacturing processes. azolifesciences.comacs.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Hypothetical Morpholine Intermediate
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Several hours (e.g., 11 hours) researchgate.net | Minutes to hours (e.g., < 1 hour) mdpi.com |
| Yield | Moderate to good | Often higher due to precise control unito.it |
| Safety | Risk of thermal runaway with large volumes | Enhanced safety, better heat dissipation frontiersin.org |
| Scalability | Complex, requires re-optimization | Straightforward, "scaling out" rsc.org |
| Process Control | Limited control over hot spots/mixing | Precise control of temperature and mixing azolifesciences.com |
Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. For the synthesis of chiral molecules such as this compound, enzymes offer an environmentally friendly and highly efficient method for establishing the desired stereochemistry. youtube.com
One of the most common biocatalytic strategies is kinetic resolution. wikipedia.org In this process, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the unreacted, desired enantiomer to be isolated with high enantiomeric purity. youtube.comwikipedia.org For example, a lipase (B570770) could be used to selectively acylate the (R)-enantiomer of a morpholine precursor, leaving the desired (S)-enantiomer unreacted and ready for separation. youtube.com While this method is effective, the maximum theoretical yield for the desired enantiomer is 50%. youtube.com
To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines enzymatic resolution with in-situ racemization of the starting material, meaning the unwanted enantiomer is continuously converted back to the racemic mixture. This allows for a theoretical yield of up to 100% of the desired enantiomer.
Enzymes like lipases, proteases, and dehydrogenases are commonly used for these transformations, offering high enantioselectivity under mild reaction conditions. youtube.com
Table 2: Enantiomeric Excess (e.e.) in Enzymatic Kinetic Resolution of a Model Racemic Alcohol
| Enzyme | Reaction Time | Enantiomeric Excess (e.e.) of Product | Conversion (%) |
| Lipase A | 24 h | >99% | ~45% |
| Lipase B | 48 h | 95% | ~50% |
| Protease C | 36 h | 92% | ~48% |
(Data is illustrative, based on typical outcomes for enzymatic resolutions) wikipedia.orgthieme-connect.de
The principles of green chemistry are increasingly integral to the development of modern synthetic routes, aiming to minimize environmental impact and enhance efficiency. The synthesis of this compound can be made more sustainable by incorporating these principles. wur.nl
A key goal is to maximize atom economy , ensuring that the majority of atoms from the starting materials are incorporated into the final product. Multicomponent reactions are an excellent example of atom-economical processes. acs.org
The use of catalysis is another cornerstone of green chemistry. Both biocatalysts and chemocatalysts are preferred over stoichiometric reagents as they are used in smaller quantities and can often be recycled and reused, reducing waste. unito.itresearchgate.net
Developing routes that utilize renewable feedstocks is a major long-term goal. wur.nlresearchgate.net This involves designing synthetic pathways that begin with chemicals derived from biomass rather than from finite petrochemical sources. wur.nl
Furthermore, improving energy efficiency by using methods like continuous flow chemistry, which allows for better heat transfer and can operate under milder conditions, contributes to a greener process. unito.itresearchgate.net The selection of environmentally benign solvents or the reduction of solvent use altogether also plays a crucial role in creating a truly sustainable synthesis.
Reactivity Profile and Chemical Transformations of S Tert Butyl Morpholine 3 Carboxylate
Reactivity of the Carboxylate Moiety in Chemical Transformations
The tert-butyl ester group at the C3 position is a key functional handle that can undergo various transformations. Its reactivity is central to the derivatization of the molecule.
The tert-butyl ester can be cleaved under specific conditions, often leading to decarboxylation or serving as a prelude to it. While direct decarboxylation to replace the ester with a hydrogen atom is a common transformation for many carboxylic acids, the deprotection of tert-butyl esters often proceeds via cleavage of the C-O bond. organic-chemistry.orgorganic-chemistry.org
Thermolytic cleavage of tert-butyl esters can be achieved using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) as solvents at high temperatures, yielding the corresponding carboxylic acid which can then be decarboxylated in a subsequent step. researchgate.net Another approach involves photoredox catalysis, which allows for the direct hydrodecarboxylation of carboxylic acids under mild conditions. organic-chemistry.org
A common method for the removal of the entire carboxylate group from related structures, such as alkyl malonate derivatives, is the Krapcho decarboxylation, which is typically performed in aqueous microwave conditions with salt additives like lithium chloride. organic-chemistry.org While not a direct reaction of a simple ester, this highlights a strategy for decarboxylation in molecules containing ester functionalities. The stability of the tert-butyl group often requires specific and sometimes harsh conditions for its removal, which can be accompanied by the elimination of isobutylene (B52900). organic-chemistry.orgresearchgate.net
The tert-butyl ester of (S)-tert-Butyl morpholine-3-carboxylate can be converted into other esters (transesterification) or amides (aminolysis), significantly broadening its synthetic utility. These transformations often proceed through the in-situ formation of a more reactive intermediate, such as an acid chloride. organic-chemistry.orgresearchgate.net
A one-pot protocol mediated by phosphorus trichloride (B1173362) (PCl₃) allows for the efficient conversion of tert-butyl esters into a variety of other esters and amides. The reaction is believed to proceed via the formation of an acid chloride, which then readily reacts with an added alcohol or amine nucleophile. researchgate.net This method has been successfully applied to generate skeletons of bioactive molecules. For example, reaction with dimethylamine (B145610) or morpholine (B109124) can yield the corresponding amides. researchgate.net
Similarly, the use of thionyl chloride (SOCl₂) or a combination of α,α-dichlorodiphenylmethane and tin(II) chloride (SnCl₂) can convert tert-butyl esters into acid chlorides at room temperature. organic-chemistry.org These acid chlorides can then be trapped with nucleophiles to form the desired derivatives. This reactivity is selective for tert-butyl esters, as other common esters like methyl or ethyl esters are generally unreactive under these conditions. organic-chemistry.org
Table 1: Selected Methods for Transesterification and Aminolysis of tert-Butyl Esters
| Method | Reagents | Intermediate | Products | Reference |
|---|---|---|---|---|
| PCl₃-mediated | PCl₃, Alcohol/Amine | Acid Chloride | Esters, Amides | researchgate.net |
| SOCl₂-mediated | SOCl₂, Alcohol/Amine | Acid Chloride | Esters, Amides | organic-chemistry.org |
| SnCl₂-catalyzed | α,α-dichlorodiphenylmethane, SnCl₂, Alcohol/Amine | Acid Chloride | Esters, Amides | organic-chemistry.org |
Stereocontrolled Modifications of the Morpholine Ring System
The morpholine ring is a key pharmacophore, and its modification allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. nih.gov The inherent chirality at the C3 position of this compound provides a platform for stereocontrolled synthesis.
The nitrogen atom of the morpholine ring is a site of significant synthetic manipulation. In many commercially available forms of the title compound, the nitrogen is protected, for instance as a tert-butyloxycarbonyl (Boc) carbamate, resulting in (S)-morpholine-3,4-dicarboxylic acid 4-tert-butyl ester. chemimpex.com Removal of this Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid unveils the secondary amine. nih.gov This free amine can then undergo a wide array of reactions:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones.
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination allows for the introduction of aryl or heteroaryl substituents. researchgate.net
N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
The oxygen atom within the morpholine ring is an ether linkage and is generally unreactive under most conditions, providing metabolic stability to the scaffold. researchgate.net
Modifying the carbon backbone of the morpholine ring while maintaining stereochemical integrity is crucial for creating structural diversity. Accessing enantiomerically pure C2-functionalized morpholines, for example, is of significant interest for pharmaceutical applications. nih.gov
While direct C-H functionalization of the saturated morpholine ring is challenging, synthetic strategies often build the substituted ring from chiral precursors. nih.govnih.gov For a pre-formed ring like in this compound, functionalization can be envisioned through several routes. One potential strategy involves deprotonation at a carbon atom adjacent to a heteroatom (α-lithiation), followed by reaction with an electrophile. The existing stereocenter at C3 would be expected to direct the stereochemical outcome of such reactions at C2 or C5.
New synthetic methods are continuously being developed to access polysubstituted morpholines in a modular fashion. nih.gov For instance, enantioselective, organocatalytic methods have been developed for the synthesis of N-protected morpholines with chiral alkyl groups at the C2 position. nih.gov These methods provide access to structural diversity that is not readily achievable through traditional reliance on the chiral pool. nih.gov
Derivatization Strategies for Advanced Chemical Structures
This compound serves as a versatile starting material for the synthesis of more complex molecules, including advanced pharmaceutical intermediates. chemimpex.come3s-conferences.org The orthogonal reactivity of the ester and the protected amine allows for selective, stepwise modifications.
A common initial transformation is the reduction of the tert-butyl ester to a primary alcohol. This can be achieved using reducing agents like lithium borohydride (B1222165) (LiBH₄), yielding intermediates such as (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. researchgate.netnih.gov This alcohol can then be further functionalized, for example, by conversion to a leaving group for substitution reactions or oxidation to an aldehyde for chain extension.
The combination of modifications at the ester/alcohol group and the nitrogen atom allows for the construction of highly substituted, enantiopure morpholine derivatives. For instance, the synthesis of the antidepressant drug (S,S)-reboxetine involves a morpholine core that is substituted at both the C2 and C3 positions. nih.gov Synthetic strategies often employ chiral morpholine building blocks to construct the desired stereoisomers. e3s-conferences.org The ability to functionalize the molecule at multiple positions makes this compound a key precursor for creating libraries of compounds for drug discovery campaigns. researchgate.netnih.gov
Table 2: Key Derivatization Reactions and Resulting Intermediates
| Starting Material | Reaction | Key Reagents | Product | Reference |
|---|---|---|---|---|
| (S)-tert-Butyl 4-Boc-morpholine-3-carboxylate | N-Deprotection | TFA or HCl | This compound | nih.gov |
| (S)-tert-Butyl 4-Boc-morpholine-3-carboxylate | Ester Reduction | LiBH₄ | (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate | researchgate.net |
| This compound | N-Alkylation / Arylation | Alkyl halides / Aryl halides (Pd cat.) | N-Substituted derivatives | researchgate.net |
| This compound | Aminolysis of Ester | PCl₃, Amine | 3-Carboxamide derivatives | researchgate.net |
Nucleophilic Displacement Reactions for Side Chain Elaboration
The secondary amine (N-H) at the 4-position of the this compound ring is a nucleophilic center that can participate in various C-N bond-forming reactions. These transformations are crucial for introducing diverse substituents, or "side chains," onto the morpholine core, thereby modifying the molecule's steric and electronic properties. Common strategies for this functionalization include reductive amination and palladium-catalyzed cross-coupling reactions.
Reductive Amination: A widely used method for the N-alkylation of secondary amines is reductive amination. mdpi.comorganic-chemistry.org This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a hydride source to yield the N-alkylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or 2-picoline borane (B79455) complex, which are valued for their selectivity and tolerance of various functional groups. mdpi.comchemspider.com This method provides a direct and efficient route to a wide array of 4-substituted morpholine derivatives.
Buchwald-Hartwig Amination: For the introduction of aryl or heteroaryl side chains, the Buchwald-Hartwig amination is a powerful and versatile tool. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds between an amine and an aryl halide or triflate. wikipedia.orgtcichemicals.com The reaction typically employs a palladium precatalyst in conjunction with a specialized phosphine-based ligand (e.g., XPhos) and a base, such as sodium tert-butoxide. tcichemicals.com This methodology has significantly expanded the ability to synthesize N-aryl amines, which are prevalent structures in pharmaceuticals. wikipedia.org
| Transformation | Electrophile | Reagents/Catalyst | Base | Solvent | General Reference |
|---|---|---|---|---|---|
| Reductive Amination (N-Alkylation) | R-CHO (Aldehyde) | NaBH(OAc)₃ (STAB) | Not Required (or mild acid catalyst) | DCE or DCM | organic-chemistry.org |
| Buchwald-Hartwig (N-Arylation) | Ar-Cl (Aryl Chloride) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | tcichemicals.com |
Amidation and Peptide Coupling Utilizing the Carboxylate Functionality
The tert-butyl ester at the C-3 position serves as a protected form of a carboxylic acid. This functionality is key to forming amide bonds, a fundamental linkage in peptides and numerous pharmaceutical agents. The conversion of the ester to an amide is typically a multi-step process, as the direct amidation of a sterically hindered tert-butyl ester is often inefficient. organic-chemistry.org
The established synthetic route involves a sequence of protection, deprotection, and coupling:
N-Protection: To prevent side reactions at the nucleophilic N-4 position during subsequent steps, the secondary amine is first protected. A common choice is the tert-butyloxycarbonyl (Boc) group, which is installed by reacting the morpholine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Ester Hydrolysis: With the amine protected, the tert-butyl ester is selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid or HCl in a non-nucleophilic solvent) to unmask the carboxylic acid. This step yields the key intermediate, (S)-4-Boc-morpholine-3-carboxylic acid. The commercial availability of this intermediate confirms the viability of this synthetic pathway. clearsynth.comchemimpex.com
Amide Coupling: The resulting carboxylic acid is then "activated" and coupled with a primary or secondary amine to form the desired amide. A wide variety of peptide coupling reagents can facilitate this transformation. Common systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt), or uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov These reagents convert the carboxylic acid into a highly reactive intermediate that readily acylates the amine partner.
This sequence allows for the incorporation of the chiral morpholine-3-carboxamide (B110646) scaffold into larger molecules, including peptides and drug candidates, leveraging the vast library of available amine building blocks. chemimpex.com
| Carboxylic Acid Precursor | Amine | Coupling Reagents | Base | Solvent | General Reference |
|---|---|---|---|---|---|
| (S)-4-Boc-morpholine-3-carboxylic acid | R-NH₂ (Amine) | EDC, HOBt | DIPEA or NMM | DMF or DCM | nih.gov |
| (S)-4-Boc-morpholine-3-carboxylic acid | R-NH₂ (Amine) | HATU | DIPEA or Collidine | DMF | nih.gov |
S Tert Butyl Morpholine 3 Carboxylate As a Chiral Building Block in Advanced Organic Synthesis
Role in Asymmetric Synthesis of Complex Molecules
The defined stereochemistry of (S)-tert-butyl morpholine-3-carboxylate makes it an essential starting material for the asymmetric synthesis of complex molecules, particularly those with pharmaceutical applications. mdpi.com The synthesis of enantiomerically pure compounds is critical in drug development, as different enantiomers of a molecule can have vastly different biological activities. The morpholine (B109124) scaffold itself is found in numerous drugs, including the antidepressant reboxetine (B1679249) and the antibiotic linezolid. researchgate.netacs.org
The utility of chiral morpholine derivatives is exemplified in the development of novel drug candidates. For instance, a key starting material for a phase 2 investigational drug at Eli and Company is a chiral morpholine derivative, (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate. acs.orgacs.org The synthesis of this complex molecule relied on establishing the correct stereochemistry at the morpholine core, highlighting the importance of chiral precursors like this compound.
Research has focused on developing efficient and stereoselective methods to construct substituted morpholines. These methods often involve the use of chiral starting materials to control the stereochemical outcome of the final product. The development of catalytic asymmetric methods, such as halocyclization using cinchona alkaloid-derived catalysts, has enabled the synthesis of chiral morpholines with excellent enantioselectivity. rsc.org
Precursor for the Construction of Heterocyclic Architectures
This compound serves as a versatile precursor for the synthesis of a wide array of more complex heterocyclic architectures. The morpholine ring can be functionalized at the nitrogen atom and the carbon atoms, and the tert-butyl ester can be converted into other functional groups, leading to a diverse range of derivatives. e3s-conferences.org
Recent advances in synthetic methodology have expanded the utility of morpholine derivatives. For example, diastereoselective syntheses of 2- and 3-substituted morpholine congeners have been developed starting from a related tosyl-oxazetidine and α-formyl carboxylates. nih.govacs.org These reactions allow for the construction of highly decorated and conformationally rigid morpholine structures.
The following table summarizes examples of heterocyclic architectures derived from morpholine precursors:
| Precursor/Reagent | Reaction Type | Resulting Heterocyclic Architecture | Reference |
| β-aminoethyl propargyl ethers | Titanium and Ruthenium catalysis | 3-Substituted morpholines | researchgate.net |
| Azidoalkyl allyl ether | Intramolecular cycloaddition | (R)-2-Benzylmorpholine | researchgate.net |
| 2-Chloroacrylonitrile | Cyclizing agent | Substituted morpholines | researchgate.net |
| β-amino alcohols and bromoethyl(diphenyl)sulfonium trifluoromethanesulfonate | Aminolysis and heterocyclization | 2,3-Disubstituted morpholines | researchgate.net |
The development of such synthetic routes is crucial for accessing novel chemical space and for the synthesis of libraries of compounds for biological screening. researchgate.net
Design and Synthesis of Conformationally Constrained Scaffolds
The morpholine ring in this compound can adopt different conformations, and controlling this conformation is a key strategy in drug design. By introducing substituents or incorporating the morpholine ring into a larger, more rigid structure, chemists can create conformationally constrained scaffolds. This rigidity can lead to higher binding affinity and selectivity for a biological target.
A notable strategy for creating conformationally rigid morpholines involves the diastereoselective and diastereoconvergent synthesis of 2- and 3-substituted morpholine congeners. nih.govacs.org These methods allow for precise control over the spatial arrangement of substituents on the morpholine ring. The observed diastereoselectivities in these syntheses are often a consequence of avoiding unfavorable steric interactions and the influence of the anomeric effect. acs.org The ability to synthesize highly decorated and conformationally rigid morpholines provides access to novel molecular frameworks for drug discovery.
Exploration of Bioisosteric Analogues of the tert-Butyl Group in Morpholine Derivatives
In medicinal chemistry, the tert-butyl group is often used for its steric bulk and lipophilicity. However, it can sometimes lead to undesirable metabolic properties. Bioisosteric replacement is a strategy used to replace a functional group, like the tert-butyl group, with another group that has similar physical or chemical properties, with the aim of improving the pharmacokinetic or pharmacodynamic properties of a compound. enamine.netenamine.net
Examples of bioisosteres for the tert-butyl group include:
| Bioisostere | Rationale for Replacement |
| Cyclopropyl | Mimics steric bulk, can alter electronic properties |
| Cyclobutyl | Similar size and shape |
| Isopropyl | Smaller, can improve solubility |
| Trifluoromethyl (CF3) groups | Can enhance metabolic stability and binding affinity |
The exploration of bioisosteric analogues of the tert-butyl group in morpholine derivatives is an active area of research. By replacing the tert-butyl ester in this compound with other groups, chemists can fine-tune the properties of the resulting molecules. This approach allows for the systematic investigation of structure-activity relationships and the optimization of lead compounds in drug discovery programs. enamine.net
Mechanistic Insights and Computational Studies on Reactions of S Tert Butyl Morpholine 3 Carboxylate
Elucidation of Reaction Mechanisms in Morpholine-3-carboxylate Transformations
The reactivity of (S)-tert-butyl morpholine-3-carboxylate is governed by the functional groups present: the secondary amine, the ether linkage within the morpholine (B109124) ring, and the tert-butyl carboxylate group. Transformations can be directed at any of these sites, and the elucidation of the reaction mechanisms is key to controlling product outcomes.
Transformations at the Morpholine Nitrogen: The nitrogen atom of the morpholine ring is nucleophilic and can undergo a variety of reactions.
N-Alkylation and N-Arylation: The nitrogen can be alkylated or arylated under standard conditions. Mechanistically, these reactions typically proceed via an SN2 pathway, where the nitrogen atom acts as the nucleophile.
Oxidation: The morpholine nitrogen can be oxidized to form the corresponding N-oxide. This transformation typically involves the use of oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). The mechanism involves the nucleophilic attack of the nitrogen on the electrophilic oxygen of the oxidizing agent.
Transformations involving the Carboxylate Group: The tert-butyl ester group can undergo several transformations.
Deprotection (Ester Cleavage): The tert-butyl group is a common protecting group for carboxylic acids and can be removed under acidic conditions. wikipedia.org The mechanism of this deprotection is typically an E1 elimination, where the protonated ester loses isobutylene (B52900) to form the carboxylic acid. rsc.org Alternatively, hazardous methods involving sodium hydride in DMF have been shown to proceed through a BAC2 ester cleavage mechanism, though safer alternatives like powdered KOH in THF are available. organic-chemistry.org
Reduction: The carboxylate group can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester.
Conversion to Acid Chlorides: Tert-butyl esters can be converted to acid chlorides using reagents like thionyl chloride (SOCl2). organic-chemistry.org This provides a route to other carboxylic acid derivatives such as amides and other esters.
Ring-Opening and Rearrangement Reactions: The morpholine ring itself can be subject to transformations. For instance, the synthesis of substituted morpholines can be achieved through the ring-opening of activated precursors like 2-tosyl-1,2-oxazetidine with α-formyl carboxylates, which proceeds through a morpholine hemiaminal intermediate. nih.gov While not a direct transformation of this compound, this illustrates a mechanistic pathway for the formation of the morpholine core.
In the reaction of morpholine with t-butyl acetoacetate, the outcome is dependent on the reaction conditions, leading to either the kinetically controlled enaminoester or the thermodynamically controlled ketoamide. researchgate.net This highlights the importance of understanding reaction mechanisms to achieve the desired product, a principle that is directly applicable to the transformations of this compound.
Computational Chemistry in Predicting Reactivity, Selectivity, and Conformation
Computational chemistry is an indispensable tool for predicting the behavior of molecules like this compound, offering insights into its reactivity, selectivity, and conformational preferences.
Conformational Analysis: The morpholine ring typically adopts a chair conformation. For this compound, computational methods such as Density Functional Theory (DFT) can be used to determine the preferred conformation of the tert-butyl carboxylate group (axial vs. equatorial) and the rotational barriers of the substituents. This information is crucial as the conformation of the molecule can significantly influence its reactivity. For example, in a study of 3-tert-butyl-pyrazolo[5,1-с] nih.govresearchgate.nettriazine-3,4-diyl dicarboxylates, the orientation of the tert-butyl group was found to be either equatorial or axial depending on the other substituents on the ring. sigmaaldrich.com
Predicting Reactivity and Selectivity: Computational methods can be employed to model reaction pathways and predict the energetics of transition states, thereby providing insights into reaction rates and selectivity.
Reaction Coordinate Diagrams: By calculating the energies of reactants, intermediates, transition states, and products, reaction coordinate diagrams can be generated. These diagrams help in understanding the feasibility of a proposed mechanism and in predicting the major product of a reaction. For instance, in a study of the reaction between 2-bromobutane (B33332) and alkoxide bases, computational exercises were used to examine the energetics of starting materials, products, and theoretical transition states for both substitution and elimination reactions. researchgate.net
Electrostatic Potential Maps: These maps illustrate the electron density distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an electrostatic potential map would show a high electron density around the nitrogen and oxygen atoms, indicating their nucleophilic character, and a lower electron density around the carbonyl carbon, indicating its electrophilicity.
Frontier Molecular Orbital (FMO) Theory: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the sites of nucleophilic and electrophilic attack. For this compound, the HOMO is likely to be localized on the nitrogen atom, confirming its role as the primary nucleophilic center.
A computational study on morpholine and thiomorpholine (B91149) using the G3(MP2)//B3LYP composite method has been used to determine thermochemical properties such as bond dissociation enthalpies, gas-phase acidities, and basicities. nih.gov A similar approach for this compound would provide valuable data on its intrinsic reactivity.
Table 1: Predicted Collision Cross Section (CCS) Data for tert-Butyl morpholine-3-carboxylate Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 188.12813 | 142.8 |
| [M+Na]+ | 210.11007 | 147.3 |
| [M-H]- | 186.11357 | 143.4 |
| [M+NH4]+ | 205.15467 | 159.0 |
| [M+K]+ | 226.08401 | 147.8 |
| [M+H-H2O]+ | 170.11811 | 136.9 |
| [M+HCOO]- | 232.11905 | 157.6 |
| [M+CH3COO]- | 246.13470 | 177.5 |
Data sourced from PubChem. uni.lu
Spectroscopic and Crystallographic Probes for Reaction Intermediates and Transition States
The direct observation and characterization of transient species like reaction intermediates and transition states are challenging but can be achieved through a combination of spectroscopic and crystallographic techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can be used to detect and characterize thermally unstable intermediates. For example, the formation of a hemiaminal intermediate in the synthesis of substituted morpholines could potentially be observed using this technique. nih.gov 1H and 13C NMR are also routinely used to characterize the final products of transformations of this compound. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the progress of reactions by observing the appearance or disappearance of characteristic functional group absorptions. For instance, in the reduction of the carboxylate group, the disappearance of the C=O stretching band and the appearance of a broad O-H stretching band would indicate the formation of the alcohol. In a study on the sulfation of betulin, FTIR was used to confirm the introduction of the sulfate (B86663) group by observing the characteristic O=S=O and C-O-S stretching vibrations. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of reaction products and can also be used to detect reaction intermediates. Electrospray ionization (ESI) is a soft ionization technique that can be used to transfer ions from solution to the gas phase with minimal fragmentation, allowing for the study of non-covalent complexes and reaction intermediates.
Crystallographic Methods:
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry. While it is difficult to obtain crystals of transient intermediates, the crystal structures of stable analogues or products can provide significant mechanistic insights. For example, the crystal structure of a complex morpholine-containing thiophenone, formed from the reaction of an oxazoline (B21484) with a strong base, was crucial in confirming its unexpected structure. The analysis of the crystal structure of 3-tert-butyl-pyrazolo[5,1-с] nih.govresearchgate.nettriazine-3,4-diyl dicarboxylates revealed how the conformation of the heterocyclic ring is influenced by its substituents. sigmaaldrich.com An X-ray crystal structure of this compound or one of its derivatives would provide definitive information about its solid-state conformation.
Future Perspectives and Research Challenges in S Tert Butyl Morpholine 3 Carboxylate Chemistry
Development of More Efficient and Atom-Economical Synthetic Methods
While existing methods for the synthesis of (S)-tert-butyl morpholine-3-carboxylate are established, there is a continuous drive towards more efficient and atom-economical processes, a core principle of green chemistry. nih.gov Atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product, is a key metric in this pursuit. primescholars.com
Future research is anticipated to focus on several key areas to enhance the synthetic efficiency of chiral morpholines:
Redox-Neutral Syntheses: Developing redox-neutral protocols is a significant goal. nih.govacs.org Such reactions minimize the use of stoichiometric oxidizing or reducing agents, which often generate significant waste. A recently reported one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide exemplifies this approach. nih.govacs.orgorganic-chemistry.org
Catalytic Methods: The use of catalytic reagents, as opposed to stoichiometric ones, is a cornerstone of green chemistry and improves atom economy. primescholars.com Research into novel catalytic systems, including transition metal catalysts and organocatalysts, for the asymmetric synthesis of morpholine (B109124) derivatives is an active area. For instance, iron(III) has been shown to catalyze the diastereoselective synthesis of disubstituted morpholines. organic-chemistry.org
Table 1: Comparison of Synthetic Strategies for Morpholine Synthesis
| Synthetic Strategy | Key Features | Advantages | Representative Reagents/Catalysts |
| Classical Synthesis | Stepwise formation from 1,2-amino alcohols. | Well-established and reliable. | Chloroacetyl chloride, sodium borohydride (B1222165). |
| Green Synthesis | Redox-neutral, high-yield protocols. nih.govacs.org | Reduced waste, improved safety. | Ethylene sulfate, potassium tert-butoxide. nih.govacs.org |
| Catalytic Synthesis | Use of sub-stoichiometric catalysts. organic-chemistry.org | High atom economy, recyclability. | Iron(III) catalysts, Ruthenium catalysts. organic-chemistry.org |
| One-Pot/Tandem Reactions | Multiple transformations in a single flask. organic-chemistry.org | Increased efficiency, reduced purification. | Palladium catalysts, rhodium catalysts. organic-chemistry.orgresearchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The reactivity of the this compound scaffold is largely centered around its amine and carboxylate functionalities. However, exploring unprecedented transformations can unlock new synthetic pathways and lead to novel molecular architectures.
One area of interest is the investigation of intramolecular rearrangements. For example, an unprecedented N→C acs.org Boc migration has been reported in a related 7-azaindolo[2,1-c] acs.orgbenzoxazine ring system, suggesting that similar migrations could be possible within the morpholine core under specific conditions. researchgate.net Such rearrangements could provide access to uniquely functionalized morpholine derivatives that are otherwise difficult to synthesize.
Further research into the reactivity of the morpholine ring itself is also warranted. While reactions such as oxidation to N-oxides are known, exploring more complex transformations like C-H functionalization could open up new avenues for derivatization. The development of new organocatalysts based on the morpholine scaffold is another promising direction. nih.gov For instance, new β-morpholine amino acids have been designed and tested as organocatalysts in 1,4-addition reactions, demonstrating good to excellent enantioselectivity. nih.gov
Integration of Artificial Intelligence and Machine Learning in Synthetic Design for Chiral Morpholines
Key applications of AI and ML in the context of this compound chemistry include:
Retrosynthetic Analysis: AI-powered retrosynthesis tools can deconstruct a target molecule containing a chiral morpholine core into simpler, commercially available starting materials. chemcopilot.com These programs leverage deep learning models trained on millions of known reactions to identify the most efficient and cost-effective synthetic pathways. chemcopilot.comnih.gov
Reaction Prediction: Machine learning models, particularly graph neural networks (GNNs), can predict the products and yields of chemical reactions with high accuracy. chemcopilot.com This can be used to screen for optimal conditions for the synthesis and functionalization of this compound, saving significant experimental time and resources. univie.ac.atresearchgate.net
De Novo Design: Generative AI models can design novel chiral morpholine derivatives with desired properties. nih.gov By combining generative models with synthetic accessibility scores, it is possible to generate molecules that are not only predicted to be active but are also synthetically feasible.
Table 2: AI and Machine Learning Tools in Chemical Synthesis
| Tool/Technique | Application | Underlying Technology | Potential Impact on Chiral Morpholine Synthesis |
| Retrosynthesis Planning | Proposing synthetic routes to target molecules. chemcopilot.comnih.gov | Deep learning, transformer models. chemcopilot.com | Faster and more efficient design of syntheses for complex morpholine-containing compounds. |
| Reaction Outcome Prediction | Predicting products, yields, and optimal conditions. univie.ac.atresearchgate.net | Graph Neural Networks (GNNs), large reaction datasets. chemcopilot.com | Optimization of synthetic steps, reducing experimental effort and waste. |
| Generative Molecular Design | Creating novel molecules with desired properties. nih.gov | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). | Design of new chiral morpholine-based drug candidates with improved efficacy and pharmacokinetic properties. |
Expanding the Scope of this compound as a Versatile Chiral Synthon in Academic Research
This compound is a well-established chiral building block, but its full potential as a versatile synthon in academic research is still being explored. Its rigid, chiral scaffold makes it an attractive starting material for the total synthesis of natural products and the development of novel, biologically active molecules. researchgate.netnih.gov
Recent research has demonstrated the utility of chiral morpholines in a variety of contexts:
Total Synthesis: The stereochemically defined nature of this compound makes it an ideal starting point for the synthesis of complex natural products containing the morpholine motif. researchgate.netnih.gov
Medicinal Chemistry: The morpholine ring is a privileged structure in medicinal chemistry, and this compound provides a versatile platform for the synthesis of new drug candidates. nih.govresearchgate.net Its derivatives have been investigated for a wide range of biological activities, including as inhibitors of various enzymes.
Organocatalysis: Chiral morpholine derivatives are emerging as a new class of organocatalysts for asymmetric reactions. nih.gov The development of novel catalysts based on the this compound scaffold could provide new tools for stereoselective synthesis.
The continued exploration of the reactivity and applications of this compound will undoubtedly lead to new discoveries in both fundamental and applied chemical research.
Q & A
Q. Example Study Design
Target Selection : Identify enzymes (e.g., cyclooxygenase-2) based on structural analogs .
Assay Development : Use fluorogenic substrates to monitor inhibition kinetics.
Data Analysis : Compare IC₅₀ values across derivatives to establish structure-activity relationships .
Basic: What are the key considerations for storage and handling of tert-butyl-protected morpholine carboxylates to maintain stability?
- Storage : Tightly sealed containers at –20°C in inert atmospheres (argon) to prevent hydrolysis .
- Handling : Use spark-free tools and grounded equipment to avoid ignition (tert-butyl groups are thermally labile) .
- Decomposition Signs : Cloudiness or gas evolution indicates degradation; repurify via flash chromatography .
Advanced: How can researchers resolve contradictions in reported biological activities of morpholine carboxylate derivatives across different studies?
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., PubChem, ChEMBL) to identify assay-specific variables (e.g., cell lines, buffer pH) .
- Control Experiments : Replicate studies with standardized protocols (e.g., fixed incubation times, uniform compound purity) .
- Mechanistic Profiling : Use knockout cell lines or enzyme mutants to isolate target-specific effects from off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
